molecular formula C10H6Cl2FNO2 B2534498 8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride CAS No. 2171888-34-7

8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride

Cat. No.: B2534498
CAS No.: 2171888-34-7
M. Wt: 262.06
InChI Key: AROJRFTVDHXMIV-UHFFFAOYSA-N
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Description

8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H5ClFNO2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride typically involves the chlorination and fluorination of quinoline derivatives. One common method includes the reaction of 8-chloroquinoline with fluorinating agents under controlled conditions to introduce the fluorine atom at the 5-position. The carboxylic acid group is then introduced through a series of reactions involving oxidation and hydrolysis .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This dual substitution enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

8-chloro-5-fluoroquinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2.ClH/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7;/h1-4H,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROJRFTVDHXMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2N=C1)Cl)C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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